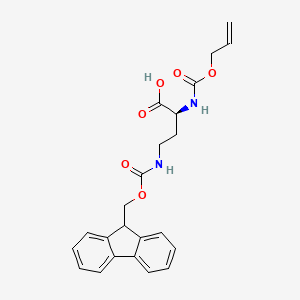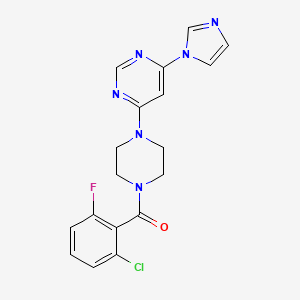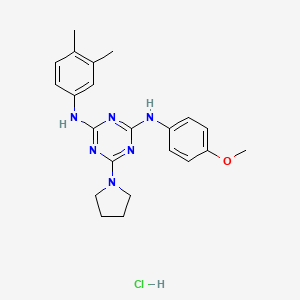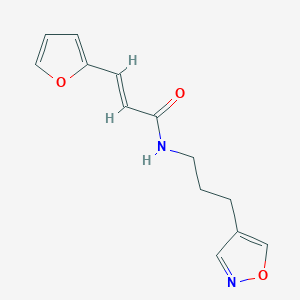![molecular formula C13H11Br2NO B2689565 2-{[(2,5-Dibromophenyl)amino]methyl}phenol CAS No. 303091-02-3](/img/structure/B2689565.png)
2-{[(2,5-Dibromophenyl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[(2,5-Dibromophenyl)amino]methyl}phenol” is a chemical compound with the CAS Number: 303091-02-3 . It has a molecular weight of 357.04 and its IUPAC name is 2-[(2,5-dibromoanilino)methyl]phenol . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of “2-{[(2,5-Dibromophenyl)amino]methyl}phenol” is C13H11Br2NO . The InChI code for this compound is 1S/C13H11Br2NO/c14-10-5-6-11(15)12(7-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 .Physical And Chemical Properties Analysis
The compound “2-{[(2,5-Dibromophenyl)amino]methyl}phenol” is a solid .科学的研究の応用
Synthesis and Complexation
2-{[(2,5-Dibromophenyl)amino]methyl}phenol is involved in the synthesis of complex compounds through reactions with metal ions. For example, mono- and bis-tetrazolato complexes of Ni(II), Pt(II), and Cu(II) have been synthesized via 1,3-dipolar cycloadditions, showcasing the utility of aminoiminophenols in creating metal-ligated azides and tetrazolato ligands. These complexes, characterized by various spectroscopic methods and X-ray diffraction analyses, demonstrate the versatility of such phenolic derivatives in coordinating with metals to form structures with potential applications in catalysis and materials science (Mukhopadhyay et al., 2009).
Antioxidant Activity
Phenolic compounds, including derivatives of phenol, have been studied for their antioxidant properties. Research has shown that certain phenolic derivatives can act as inhibitors of membrane lipid peroxidation and serve as potent peroxyl radical scavengers. These compounds exhibit varying degrees of effectiveness in protecting against lipid peroxidation induced by different agents, suggesting their potential as therapeutic agents or dietary supplements to mitigate oxidative stress (Dinis et al., 1994).
Catalytic Activities
Aminoalcohol phenolates, including derivatives similar to 2-{[(2,5-Dibromophenyl)amino]methyl}phenol, have been utilized as ligands in oxo molybdenum(vi) complexes. These complexes exhibit significant oxotransfer activities, demonstrating the role of such ligands in enhancing the catalytic performance of metal complexes. This finding opens up possibilities for their application in oxidation reactions, showcasing the potential of phenolic derivatives in catalysis (Hossain et al., 2017).
Corrosion Inhibition
Research has also explored the use of phenol derivatives as corrosion inhibitors for metals. Specifically, amine derivative compounds, including 2-{[(2,5-Dibromophenyl)amino]methyl}phenol, have been synthesized and tested for their effectiveness in protecting mild steel in acidic environments. These studies have shown that such compounds can significantly mitigate corrosion through the formation of protective films on metal surfaces, indicating their potential as eco-friendly corrosion inhibitors (Boughoues et al., 2020).
Biological Activities
The pharmacological profile of phenolic compounds, including those structurally related to 2-{[(2,5-Dibromophenyl)amino]methyl}phenol, has been a subject of interest. Studies have highlighted their broad spectrum of biological and pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. These effects underscore the potential of phenolic derivatives in developing new therapeutic agents or dietary supplements for a variety of health conditions (Naveed et al., 2018).
Safety and Hazards
The compound “2-{[(2,5-Dibromophenyl)amino]methyl}phenol” has been classified under GHS07 signal word warning . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
特性
IUPAC Name |
2-[(2,5-dibromoanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO/c14-10-5-6-11(15)12(7-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKNPNNNNLRZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,5-Dibromophenyl)amino]methyl}phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2689483.png)
![Methyl 5-chloro-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2689484.png)


![N'-[2-[4-(3-Amino-2,2-dimethylpropyl)piperazin-1-yl]ethyl]-2,2-dimethylpropane-1,3-diamine;pentahydrochloride](/img/structure/B2689490.png)
![3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2689491.png)
![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2689493.png)



![3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B2689499.png)


